2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 921858-66-4
VCID: VC8320268
InChI: InChI=1S/C21H23N5O3S/c1-3-29-16-10-8-15(9-11-16)25-12-13-26-20(25)23-24-21(26)30-14-19(27)22-17-6-4-5-7-18(17)28-2/h4-11H,3,12-14H2,1-2H3,(H,22,27)
SMILES: CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4OC
Molecular Formula: C21H23N5O3S
Molecular Weight: 425.5 g/mol

2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

CAS No.: 921858-66-4

Cat. No.: VC8320268

Molecular Formula: C21H23N5O3S

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide - 921858-66-4

Specification

CAS No. 921858-66-4
Molecular Formula C21H23N5O3S
Molecular Weight 425.5 g/mol
IUPAC Name 2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Standard InChI InChI=1S/C21H23N5O3S/c1-3-29-16-10-8-15(9-11-16)25-12-13-26-20(25)23-24-21(26)30-14-19(27)22-17-6-4-5-7-18(17)28-2/h4-11H,3,12-14H2,1-2H3,(H,22,27)
Standard InChI Key AVJCVTMZFDNDPF-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4OC
Canonical SMILES CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4OC

Introduction

Overview and Structural Features

The compound 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c] triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a heterocyclic organic molecule with a unique combination of structural motifs. It features:

  • Imidazo[2,1-c]124triazole Core: This nitrogen-rich heterocyclic framework is known for its stability and potential biological activity.

  • Sulfanyl Linkage: A sulfur atom connects the imidazo-triazole core to the acetamide group.

  • Substituents:

    • A 4-ethoxyphenyl group attached to the imidazo-triazole core.

    • A 2-methoxyphenyl group linked via an acetamide moiety.

This compound belongs to the class of imidazo[2,1-c] triazoles, which are widely studied for their pharmacological relevance.

Classification and Relevance in Medicinal Chemistry

The compound is classified under heterocyclic compounds, specifically as an imidazole-triazole hybrid. These hybrids are notable for their diverse biological activities:

  • Potential Applications: Compounds with this structural framework have been explored for antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory properties.

  • Pharmacological Significance: The presence of nitrogen in the heterocyclic rings enhances binding affinity to biological targets such as enzymes and receptors.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Below is an outline of the synthetic strategy:

  • Formation of Imidazo[2,1-c]124triazole Core:

    • Cyclization reactions involving precursors such as aminoguanidine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

  • Introduction of Substituents:

    • The ethoxyphenyl group can be introduced via nucleophilic substitution reactions.

    • The sulfanyl linkage is established by reacting thiols with activated intermediates.

    • The methoxyphenylacetamide moiety is added through amidation reactions involving acetic acid derivatives.

  • Optimization:

    • Reaction conditions (temperature, solvents) are optimized to maximize yield and purity.

Analytical Characterization

To confirm the structure and purity of this compound, various analytical techniques are employed:

TechniquePurpose
NMR Spectroscopy (¹H & ¹³C)Identifies chemical shifts corresponding to hydrogen and carbon atoms in the structure.
Mass Spectrometry (MS)Confirms molecular weight and fragmentation patterns.
Infrared Spectroscopy (IR)Detects functional groups such as amides (C=O stretch) and ethers (C-O stretch).
X-ray CrystallographyProvides detailed information on molecular geometry and crystal packing.

Comparative Data from Related Compounds

To better understand its potential applications, comparisons with related compounds are insightful:

Compound NameStructural SimilarityReported Activity
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[5-(aryl)-1,3,4-thiadiazol-2-yl]sulfanylacetamideSulfanyl-acetamide linkageAnti-inflammatory via 5-lipoxygenase inhibition .
5-Substituted 2-(Arylthio)-4-chloro-N-(aryl)-benzenesulfonamidesSulfanyl group with heterocyclic coreCytotoxicity against cancer cells .

Challenges in Research and Development

Despite its promising framework:

  • Synthetic Complexity: Multi-step synthesis requires precise control over reaction conditions.

  • Limited Data Availability: Specific pharmacokinetic and toxicological profiles for this compound are not yet reported.

  • Optimization Needs: Structural modifications may be necessary to enhance solubility or target specificity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator